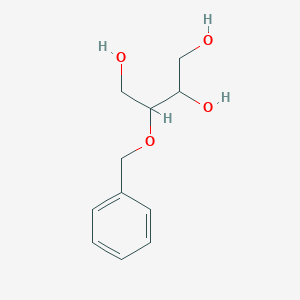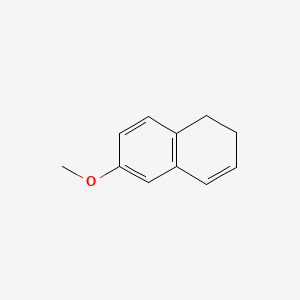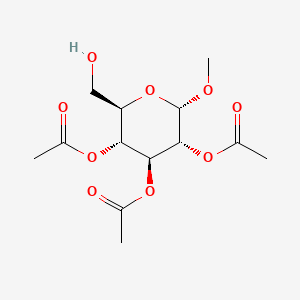
Trimethylphosphine sulfide
Übersicht
Beschreibung
Trimethylphosphine sulfide (chemical formula: C₃H₉PS) is a compound that falls within the class of organophosphorus compounds. It is characterized by its sulfur atom bonded to three methyl (CH₃) groups and one phosphorus (P) atom. The compound exists as a solid at room temperature and has a melting point of 155-156°C .
Molecular Structure Analysis
The molecular structure of trimethylphosphine sulfide consists of a central phosphorus atom (P) bonded to three methyl groups (CH₃) and one sulfur atom (S). The compound adopts a tetrahedral geometry around the phosphorus atom, with bond angles close to 109.5°. The P-S bond length is approximately 1.85 Å .
Wissenschaftliche Forschungsanwendungen
Fragmentation and Isomerization Studies
Trimethylphosphine sulfide (TMP) has been studied for its fragmentation and isomerization properties. Keck and Tommes (1999) reported on the electron impact (EI) fragmentation of TMP, where the molecular ion mainly retains the connectivity of the neutral molecule. They also suggested isomerization of the molecular ion and examined the structures of fragment ions using collisional activation mass spectrometry. These findings provide insights into the behavior of TMP under specific conditions, which can be valuable for chemical analysis and synthesis processes (Keck & Tommes, 1999).
Structural Analysis
Bartell and Brockway (1960) conducted an electron diffraction study to determine the structural parameters of gaseous trimethylphosphine. Understanding the structural aspects of TMP, including bond distances and angles, is crucial in materials science and chemistry for designing compounds with desired properties (Bartell & Brockway, 1960).
Infrared and Raman Spectra Studies
Watari, Takayama, and Aida (1979) recorded the infrared and Raman spectra of trimethylphosphine sulfide and its analogues. This study contributes to our understanding of the vibrational properties of TMP, which is essential for applications in spectroscopy and molecular identification (Watari, Takayama & Aida, 1979).
Application in Silicon Device Fabrication
Oleszek (2001) investigated the use of trimethylphosphine as a source for phosphorus ion implantation in silicon using a cold-cathode implantation system. This research is significant for the semiconductor industry, demonstrating the potential of TMP in the fabrication of silicon devices (Oleszek, 2001).
Oxidation Studies
Bach, Glukhovtsev, and Canepa (1998) studied the oxidation reactions of trimethylphosphine with peroxynitrous acid. Understanding the oxidative behavior of TMP is important in chemical synthesis and the development of oxidation processes (Bach, Glukhovtsev & Canepa, 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAZNVGJUIWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178784 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphosphine sulfide | |
CAS RN |
2404-55-9 | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine sulfide, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
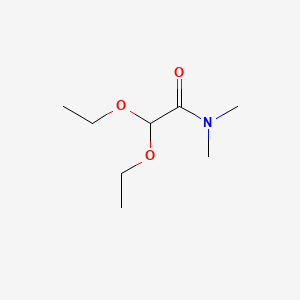

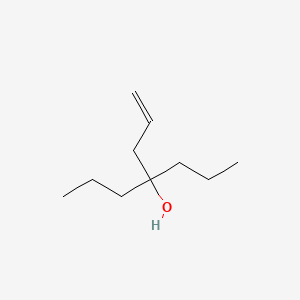
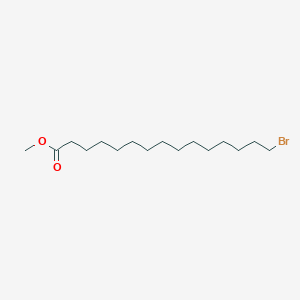
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

